1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea
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Description
1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea is a useful research compound. Its molecular formula is C19H21N3O3 and its molecular weight is 339.395. The purity is usually 95%.
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Scientific Research Applications
Enzyme Inhibition and Anticancer Investigations
Derivatives of urea, including compounds with structural similarities to "1-(4-Methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-3-(o-tolyl)urea," have been synthesized and tested for their enzyme inhibitory activities and potential anticancer effects. For instance, a study by Mustafa, Perveen, and Khan (2014) synthesized several urea derivatives and assessed their inhibitory activity against enzymes such as urease, β-glucuronidase, and snake venom phosphodiesterase. Some derivatives demonstrated significant inhibition, and one new compound showed notable in vitro anticancer activity with a specific IC50 value, highlighting the potential therapeutic applications of these compounds in cancer treatment (Mustafa, Perveen, & Khan, 2014).
Electro-Fenton Degradation of Antimicrobials
Another research application involves the use of similar urea derivatives in the degradation of antimicrobial agents like triclosan and triclocarban through electro-Fenton systems. This process, investigated by Sirés et al. (2007), leverages the potent oxidizing capabilities of hydroxyl radicals produced during the electro-Fenton reaction to break down antimicrobial compounds, suggesting an environmental application for wastewater treatment and pollution reduction (Sirés et al., 2007).
Synthesis and Characterization
The synthesis and characterization of compounds related to "this compound" also constitute an important area of research. Sarantou and Varvounis (2022) described the synthesis of a similar compound using different methods, demonstrating the chemical versatility and potential for further functionalization of these urea derivatives. The detailed characterization of these compounds provides foundational knowledge for further exploration of their biological and chemical properties (Sarantou & Varvounis, 2022).
Potential PI3 Kinase Inhibition
Urea derivatives have also been explored for their role in inhibiting PI3 kinase, a key enzyme involved in various cellular processes, including cell growth, proliferation, and survival. Chen et al. (2010) conducted a study on the stereoselective synthesis of an active metabolite of a potent PI3 kinase inhibitor, highlighting the potential of these compounds in targeted cancer therapy (Chen et al., 2010).
Properties
IUPAC Name |
1-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-13-6-3-4-7-15(13)21-19(24)20-14-9-10-17(25-2)16(12-14)22-11-5-8-18(22)23/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDOQOYPVPXIWOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.